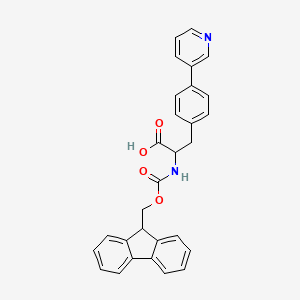
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, along with a pyridinyl group attached to the phenylalanine side chain. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of d-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting d-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Pyridinyl Substitution: The phenylalanine side chain is modified by introducing a pyridinyl group. This can be done through a substitution reaction where the phenyl group is replaced by a pyridinyl group using appropriate reagents and conditions.
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for efficient and high-yield production of Fmoc-protected amino acids.
Analyse Chemischer Reaktionen
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino acid.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation and Reduction: The pyridinyl group can undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is commonly used as a building block in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences and functionalities.
Medicinal Chemistry: This compound is used in the design and synthesis of peptide-based drugs and therapeutic agents. Its unique structure allows for the incorporation of pyridinyl groups into peptides, which can enhance their biological activity and stability.
Biological Studies: Researchers use this compound to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can be incorporated into peptides to probe the structure and function of proteins.
Material Science:
Wirkmechanismus
The mechanism of action of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed when needed to allow for further reactions.
In biological studies, the pyridinyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
Vergleich Mit ähnlichen Verbindungen
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine can be compared with other Fmoc-protected amino acids and pyridinyl-substituted amino acids:
n-Fmoc-4-(3-pyridinyl)-l-phenylalanine: This is the l-enantiomer of the compound and has similar properties and applications. The choice between the d- and l-enantiomers depends on the specific requirements of the synthesis or study.
n-Fmoc-4-(2-pyridinyl)-d-phenylalanine: This compound has a pyridinyl group attached at a different position on the phenylalanine side chain. The position of the pyridinyl group can influence the compound’s reactivity and interactions.
n-Fmoc-4-(4-pyridinyl)-d-phenylalanine: Similar to the previous compound, this one has the pyridinyl group attached at the 4-position. The different position can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C29H24N2O4 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33) |
InChI-Schlüssel |
DZGDZWAEMSASLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
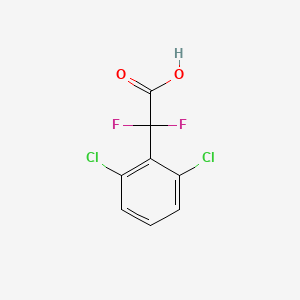
![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
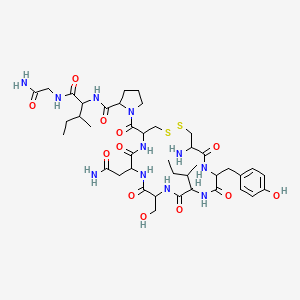
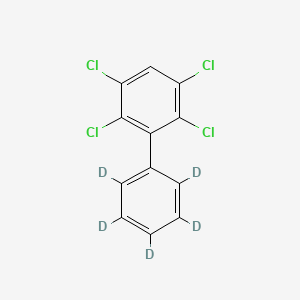
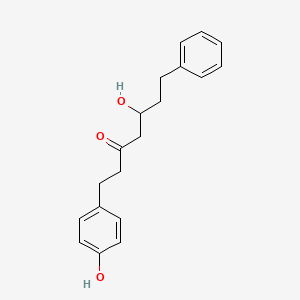
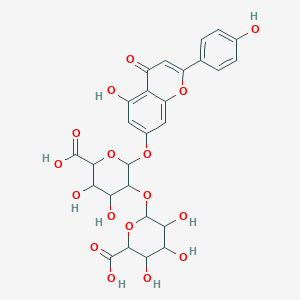
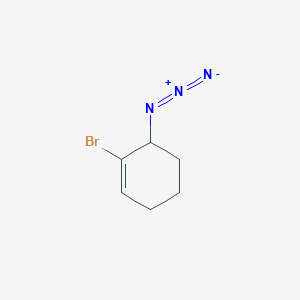
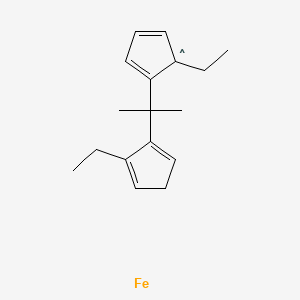
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
